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Compound of Interest

Compound Name: 5-Ethylbenzofuran-6-ol

Cat. No.: B15206634 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical and computational

approach to characterizing 5-Ethylbenzofuran-6-ol, a molecule of interest within the broader

class of benzofuran derivatives known for their diverse pharmacological activities.[1][2][3][4] In

the absence of extensive experimental data on this specific compound, this document outlines

a robust computational workflow using Density Functional Theory (DFT) to predict its structural,

electronic, and spectroscopic properties. The methodologies described herein serve as a

foundational framework for future in silico and experimental investigations.

Computational Methodology: A DFT-Based
Approach
Density Functional Theory (DFT) has become a important tool in computational chemistry for

studying the properties of organic molecules due to its balance of accuracy and computational

cost.[5] A typical computational workflow for the theoretical study of 5-Ethylbenzofuran-6-ol
would involve geometry optimization, frequency analysis, and the calculation of various

molecular descriptors.

Experimental Protocols: Computational Details
A detailed computational protocol for the study of 5-Ethylbenzofuran-6-ol would involve the

following steps:
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Software: A quantum chemistry software package such as Gaussian, Q-Chem, or PySCF

would be utilized for all calculations.

Initial Structure Generation: The 3D structure of 5-Ethylbenzofuran-6-ol would be built

using a molecular editor and subjected to an initial geometry optimization using a lower level

of theory or molecular mechanics.

Geometry Optimization: Full geometry optimization would be performed using a selected

DFT functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p). This process

aims to find the lowest energy conformation of the molecule.

Frequency Calculations: Following optimization, frequency calculations are performed at the

same level of theory to confirm that the optimized structure corresponds to a true energy

minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data and vibrational

spectra (IR and Raman).

Calculation of Molecular Properties: A variety of molecular properties can be calculated from

the optimized geometry, including:

Electronic Properties: Frontier Molecular Orbitals (HOMO and LUMO), ionization potential,

and electron affinity.

Spectroscopic Properties: 1H and 13C NMR chemical shifts.

Molecular Electrostatic Potential (MEP): To identify regions of positive and negative

electrostatic potential, which are crucial for understanding intermolecular interactions.

Global Reactivity Descriptors: Hardness, chemical potential, and electrophilicity index,

which provide insights into the molecule's reactivity.

A generalized workflow for such a computational study is depicted below.
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A generalized workflow for the computational study of 5-Ethylbenzofuran-6-ol.

Predicted Molecular Properties
The following tables summarize the kind of quantitative data that would be generated from a

comprehensive DFT study of 5-Ethylbenzofuran-6-ol. The values presented here are

hypothetical and serve as an illustration of the expected outputs.

Table 1: Optimized Geometrical Parameters
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Parameter Bond/Angle Calculated Value

Bond Length C2-C3 1.37 Å

O1-C2 1.38 Å

C7a-O1 1.39 Å

C5-C11 1.51 Å

C6-O12 1.36 Å

O12-H13 0.97 Å

Bond Angle C2-O1-C7a 106.5°

C4-C5-C11 121.8°

C5-C6-O12 118.5°

Dihedral Angle C4-C5-C11-C14 90.2°

Table 2: Calculated Electronic and Spectroscopic Properties
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Property Value

Electronic Properties

HOMO Energy -5.8 eV

LUMO Energy -1.2 eV

HOMO-LUMO Gap 4.6 eV

Ionization Potential 6.1 eV

Electron Affinity 0.9 eV

Dipole Moment 2.5 Debye

Spectroscopic Properties (Calculated)

Prominent IR Frequencies 3450 cm⁻¹ (O-H stretch)

2960 cm⁻¹ (C-H stretch)

1250 cm⁻¹ (C-O stretch)

¹³C NMR Chemical Shifts (selected) C2: 145 ppm

C3: 105 ppm

C6: 150 ppm

¹H NMR Chemical Shifts (selected) H (on O12): 5.5 ppm

H (on C3): 6.8 ppm

Synthetic Considerations
While this guide focuses on the theoretical aspects, understanding the synthesis of benzofuran

derivatives is crucial for experimental validation. A common route to substituted benzofurans is

the Perkin rearrangement or variations thereof. A generalized synthetic pathway is illustrated

below.
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A generalized synthetic route to substituted benzofurans.

Potential Biological Significance
Benzofuran and its derivatives are known to exhibit a wide range of biological activities,

including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][2][3][4][6]

Computational studies, such as those outlined in this guide, can aid in understanding the

structure-activity relationships of these compounds and in the design of new, more potent

therapeutic agents. For instance, the calculated molecular electrostatic potential can provide

insights into how 5-Ethylbenzofuran-6-ol might interact with biological targets.

Conclusion
This technical guide has presented a comprehensive theoretical and computational framework

for the study of 5-Ethylbenzofuran-6-ol. By employing DFT calculations, it is possible to obtain

valuable insights into the structural, electronic, and spectroscopic properties of this molecule.

The methodologies and data presented here provide a solid foundation for researchers and

drug development professionals to further explore the potential of 5-Ethylbenzofuran-6-ol and

other benzofuran derivatives in various scientific and medicinal applications. Future work

should focus on the experimental validation of these computational predictions and the

exploration of the molecule's biological activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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